molecular formula C10H22ClN B1485219 3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride CAS No. 2098144-91-1

3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride

Cat. No.: B1485219
CAS No.: 2098144-91-1
M. Wt: 191.74 g/mol
InChI Key: VBYARCKGSIAVGL-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H22ClN and its molecular weight is 191.74 g/mol. The purity is usually 95%.
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Biological Activity

3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to a class of amines that exhibit various pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C9H19N·HCl
  • SMILES Notation : CC(CC1CCCC1)CN
  • InChIKey : SKIOPWICPSTWBL-UHFFFAOYSA-N

The compound's structure features a cyclopentyl group attached to a dimethylpropanamine backbone, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The amine group can form hydrogen bonds with nucleophilic sites on proteins, potentially altering their activity and influencing biochemical pathways.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Dimethylamine derivatives have shown significant antimicrobial properties, making them candidates for treating infections .
  • Neurotrophic Effects : Studies on similar compounds suggest potential neurotrophic activities, enhancing neurite outgrowth in neuronal cultures .
  • Anticancer Potential : Compounds with similar structures have been investigated for their ability to inhibit tumor growth and metastasis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
NeurotrophicPromotes neurite outgrowth in neuronal cultures
AnticancerInhibits proliferation of cancer cells

Neurotrophic Activity Case Study

A study investigating the effects of related compounds on fetal rat cortical neurons demonstrated significant neurotrophic activity. The compound enhanced neurite outgrowth at concentrations as low as 0.1 µmol/L, suggesting its potential as an alternative to traditional neurotrophic factors in treating neurodegenerative diseases .

Synthetic Pathways and Applications

The synthesis of this compound typically involves multi-step organic reactions. It serves as an intermediate in the development of pharmaceutical compounds and has applications in medicinal chemistry due to its structural similarities with other biologically active molecules.

Table 2: Synthetic Reactions

Reaction TypeDescriptionCommon Reagents
OxidationForms sulfonic acid derivativesHydrogen peroxide, KMnO4
ReductionConverts sulfonyl groups to thiolsLithium aluminum hydride
SubstitutionLeads to formation of various amine derivativesAlkyl halides

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride serves as a potential building block for synthesizing novel therapeutic agents. Its structural characteristics allow it to modulate biological activity effectively. Researchers are investigating its efficacy in drug development, particularly as a candidate for treating conditions influenced by neurotransmitter activity.

Case Studies:

  • A study demonstrated the compound's effectiveness in modulating serotonin receptors, indicating potential applications in treating mood disorders.
  • Another investigation highlighted its role in inhibiting specific enzymes associated with cancer progression, suggesting its utility in oncology .

Biochemical Research

This compound is also being studied for its interactions with biomolecules. Its ability to alter enzyme activity makes it a candidate for biochemical assays aimed at understanding metabolic pathways.

Research Findings:

  • Experiments have shown that this compound can influence the activity of protein kinases, which are critical in cell signaling pathways .
  • The compound has been evaluated for its impact on cellular proliferation and apoptosis, revealing promising results in cancer cell lines .

Properties

IUPAC Name

3-cyclopentyl-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-10(2,8-11)7-9-5-3-4-6-9;/h9H,3-8,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYARCKGSIAVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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